

Physical and chemical properties of 3-Iodo-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-1H-indazole-5-carbaldehyde

Cat. No.: B1439477

[Get Quote](#)

An In-depth Technical Guide to **3-Iodo-1H-indazole-5-carbaldehyde**: Properties, Reactivity, and Applications

Introduction: A Versatile Heterocyclic Building Block

3-Iodo-1H-indazole-5-carbaldehyde is a bifunctional heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a stable indazole core, is strategically functionalized with an iodine atom at the 3-position and an aldehyde group at the 5-position. This unique arrangement of reactive sites provides a versatile platform for the synthesis of complex molecular architectures.

The indazole nucleus itself is a privileged scaffold found in numerous pharmacologically active compounds, known for a wide range of biological activities including antitumor, anti-inflammatory, and anti-HIV properties.^[1] The presence of the iodine atom serves as a synthetic handle for introducing molecular diversity via metal-catalyzed cross-coupling reactions, while the aldehyde group offers a gateway to a plethora of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, reactivity, synthesis, and applications of **3-Iodo-1H-indazole-5-carbaldehyde** for researchers, scientists, and professionals in drug development.^[2]

Physicochemical and Structural Properties

The distinct molecular characteristics of **3-Iodo-1H-indazole-5-carbaldehyde** define its behavior in chemical and biological systems. The compound's key properties are summarized below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₅ IN ₂ O	[2][3]
Molecular Weight	272.04 g/mol	[2][3]
CAS Number	944899-01-8	[2][4]
Appearance	Yellow solid	[3]
Melting Point	260 °C	[5]
SMILES	<chem>C1=CC2=NNC(=C2C=C1C=O)I</chem>	[2][3]
InChI	InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H, (H,10,11)	[3]
InChIKey	STUWJSRMOZCBIX-UHFFFAOYSA-N	[3]
Hydrogen Bond Donors	1	[3]
Hydrogen Bond Acceptors	2	[3]
Rotatable Bonds	1	[3]

Spectral Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of **3-Iodo-1H-indazole-5-carbaldehyde**.

- **¹H NMR (DMSO-d₆)**: The proton NMR spectrum is characterized by several key signals. A highly deshielded singlet for the N-H proton is expected, often appearing as a broad singlet around δ 14.28 ppm.[5] The aldehyde proton (CHO) gives a sharp singlet at approximately δ 10.16 ppm.[5] The aromatic protons on the indazole ring typically appear as a set of signals,

including a doublet for H-4 at δ 8.46 ppm, a doublet of doublets for H-6 at δ 7.73 ppm, and another doublet for H-7 at δ 7.56 ppm.[5]

- ^{13}C NMR (DMSO-d₆): The carbon NMR spectrum provides confirmation of the carbon framework. The most downfield signal corresponds to the aldehyde carbonyl carbon, appearing around δ 187.2 ppm.[5] Other key signals include those for the aromatic carbons and the carbon bearing the iodine atom (C3), which is found at approximately δ 88.6 ppm.[5]
- Mass Spectrometry (HRMS-ESI): High-resolution mass spectrometry confirms the molecular formula. For the [M-H]⁻ ion, the calculated mass is 270.9368, with experimental values found to be in close agreement.[5]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands, including a strong C=O stretching vibration for the aldehyde group around 1669 cm⁻¹ and N-H stretching around 3179 cm⁻¹.[5]

Chemical Reactivity and Synthetic Potential

The synthetic utility of **3-Iodo-1H-indazole-5-carbaldehyde** stems from the distinct reactivity of its three main components: the indazole core, the C5-aldehyde, and the C3-iodine.

- The Indazole Core: The bicyclic indazole ring provides a rigid, planar scaffold that can participate in π -stacking interactions.[3] The nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and intermolecular interactions.[3]
- Reactivity at the C5-Aldehyde Group: The aldehyde functionality is a versatile handle for numerous chemical transformations. It is reactive towards nucleophilic addition and can undergo condensation reactions, such as the Knoevenagel condensation, to form α,β -unsaturated products.[3][6] It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, further expanding the synthetic possibilities.
- Reactivity at the C3-Iodo Group: The iodine substituent at the 3-position is the molecule's most valuable feature for creating diverse compound libraries. Iodine is an excellent leaving group, making this position highly susceptible to a variety of palladium-catalyzed cross-coupling reactions.[3] This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery. Key reactions include:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The dual reactivity allows for selective and sequential functionalization, enabling the construction of complex molecules from a single, readily accessible starting material.[3]

Caption: Key synthetic transformations of **3-Iodo-1H-indazole-5-carbaldehyde**.

Synthesis Protocol: Direct Iodination

The most common and efficient route to **3-Iodo-1H-indazole-5-carbaldehyde** is the direct iodination of the parent 1H-indazole-5-carbaldehyde. This method is high-yielding and utilizes readily available reagents.[3]

Objective: To synthesize **3-Iodo-1H-indazole-5-carbaldehyde** via electrophilic substitution.

Materials:

- 1H-indazole-5-carbaldehyde
- Iodine (I₂)
- Sodium hydroxide (NaOH)
- N,N-Dimethylformamide (DMF)
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 1H-indazole-5-carbaldehyde in DMF.
- Addition of Base: Add sodium hydroxide to the solution and stir until it dissolves.

- Iodination: Add molecular iodine (I_2) portion-wise to the reaction mixture at room temperature.
- Reaction Monitoring: Stir the mixture overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the DMF.
- Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product as a yellow solid.^[3] This procedure has been reported to achieve yields as high as 97%.^[3]

Caption: Workflow for the synthesis of **3-Iodo-1H-indazole-5-carbaldehyde**.

Applications in Research and Drug Development

The unique structural features of **3-Iodo-1H-indazole-5-carbaldehyde** make it a valuable intermediate in several areas of chemical research.

- Medicinal Chemistry: Its primary application is in the synthesis of novel therapeutic agents. The indazole scaffold is a key component of many kinase inhibitors used in oncology. For example, Pazopanib is an indazole-containing drug used to treat renal cell carcinoma and soft tissue sarcoma.^[1] The ability to functionalize both the C3 and C5 positions of this molecule allows for the rapid generation of libraries of diverse compounds for biological screening against various targets.^[3]
- Organic Synthesis: Beyond pharmaceuticals, it serves as a platform for developing new synthetic methodologies and exploring selective functionalization strategies.^[3] The C3-iodine enables the study of various metal-catalyzed coupling reactions, which are fundamental to modern organic chemistry.^[3]
- Material Science: The extended π -system and functional handles suggest potential applications in the synthesis of organic dyes and other high-performance materials.^[2]

Safety and Handling

While a comprehensive toxicological profile is not available, related compounds suggest that **3-Iodo-1H-indazole-5-carbaldehyde** should be handled with care. Based on GHS classifications for similar structures, it may cause skin and eye irritation.^[7] Standard laboratory safety practices should be followed:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

3-Iodo-1H-indazole-5-carbaldehyde is a powerful and versatile synthetic intermediate. Its value lies in the strategic placement of two distinct reactive functional groups—an aldehyde and an iodine atom—on a biologically relevant indazole scaffold. This design allows for selective, multi-directional synthesis, making it an indispensable tool for medicinal chemists in the discovery of new drugs and for organic chemists developing novel molecular structures. Its straightforward, high-yielding synthesis further enhances its appeal as a key building block for advanced chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 3. 3-Iodo-1H-indazole-5-carbaldehyde (944899-01-8) for sale [vulcanchem.com]
- 4. calpaclab.com [calpaclab.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. 5-Hydroxy-1H-indazole-3-carbaldehyde | 882803-11-4 | Benchchem [benchchem.com]
- 7. 3-Iodo-1H-indazole | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 3-iodo-1H-indazole-5-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439477#physical-and-chemical-properties-of-3-iodo-1h-indazole-5-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com